Tschimgin Tschimgin It is a substance presenting an estrogenic activity. Camphane complex ester , from plants of the Umbelliferae family
It is a substance presenting an estrogenic activity. Camphane complex ester, from plants of the Umbelliferae family
Brand Name: Vulcanchem
CAS No.: 38970-50-2
VCID: VC20743968
InChI: InChI=1S/C17H22O3/c1-16(2)12-8-9-17(16,3)14(10-12)20-15(19)11-4-6-13(18)7-5-11/h4-7,12,14,18H,8-10H2,1-3H3/t12?,14?,17-/m0/s1
SMILES: CC1(C2CCC1(C(C2)OC(=O)C3=CC=C(C=C3)O)C)C
Molecular Formula: C17H22O3
Molecular Weight: 274.35 g/mol

Tschimgin

CAS No.: 38970-50-2

Cat. No.: VC20743968

Molecular Formula: C17H22O3

Molecular Weight: 274.35 g/mol

* For research use only. Not for human or veterinary use.

Tschimgin - 38970-50-2

CAS No. 38970-50-2
Molecular Formula C17H22O3
Molecular Weight 274.35 g/mol
IUPAC Name [(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 4-hydroxybenzoate
Standard InChI InChI=1S/C17H22O3/c1-16(2)12-8-9-17(16,3)14(10-12)20-15(19)11-4-6-13(18)7-5-11/h4-7,12,14,18H,8-10H2,1-3H3/t12?,14?,17-/m0/s1
Standard InChI Key WZBMPPVYPMMRNT-IFIJOSMWSA-N
Isomeric SMILES C[C@@]12CC[C@@H](C1(C)C)C[C@@H]2OC(=O)C3=CC=C(C=C3)O
SMILES CC1(C2CCC1(C(C2)OC(=O)C3=CC=C(C=C3)O)C)C
Canonical SMILES CC1(C2CCC1(C(C2)OC(=O)C3=CC=C(C=C3)O)C)C

Chemical Structure and Properties

Molecular Identification

Tschimgin is identified by its unique molecular structure and various standardized chemical identifiers. The compound is registered under the Chemical Abstracts Service (CAS) registry number 38970-50-2, providing a definitive identifier within scientific literature and chemical databases. It is also known by the synonym "tschimgine" in some research publications, which appears as an alternative spelling in scientific literature . The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is [(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 4-hydroxybenzoate, which precisely describes its chemical structure according to standardized nomenclature . This systematic name indicates the presence of a bicyclic ring system with multiple methyl substituents and an ester linkage to a 4-hydroxybenzoate group, providing chemists with a clear understanding of its structural arrangement.

Physical and Chemical Properties

The physical and chemical properties of Tschimgin are crucial for understanding its behavior in biological systems and its potential applications. With a molecular weight of 274.35 g/mol, Tschimgin falls within the range of many bioactive compounds that can interact with cellular receptors . The compound has a computed XLogP3-AA value of 4.4, indicating a relatively high degree of lipophilicity that would facilitate its passage through cell membranes and potentially enable interaction with intracellular receptors . The structural analysis reveals that Tschimgin possesses one hydrogen bond donor and three hydrogen bond acceptor sites, properties that influence its ability to form intermolecular interactions with biological macromolecules such as proteins . These hydrogen bonding capabilities are particularly relevant for understanding how Tschimgin might interact with receptor binding pockets and exert its biological effects.

Structural Characteristics

Natural Sources and Biological Occurrence

Phytochemical Classification

From a phytochemical perspective, Tschimgin is classified as a monoterpenoid, placing it within a diverse group of naturally occurring 10-carbon compounds derived from two isoprene units . Monoterpenoids represent one of the largest classes of plant secondary metabolites and often possess significant biological activities. In comparison to related compounds, Tschimgin shares structural similarities with other estrogenic compounds from the same plant family, including ferutinine and tschimganidine, which have been studied for their effects on estrogen receptors . These related compounds differ in their receptor selectivity - while ferutinine acts as an agonist for estrogen receptor alpha and an agonist/antagonist for estrogen receptor beta, and tschimganidine is an agonist only for estrogen receptor alpha, Tschimgin displays agonist activity for both estrogen receptor subtypes . This structural and functional relationship provides valuable insights into the structure-activity relationships among these naturally occurring phytoestrogens.

Biological Activities and Mechanisms

Estrogenic Properties

Tschimgin exhibits significant estrogenic activity, which has been the focus of scientific investigation . As a phytoestrogen, Tschimgin belongs to a class of plant-derived compounds that can mimic or modulate the actions of endogenous estrogens in animals. Research has demonstrated that Tschimgin presents estrogenic activity through its ability to interact with estrogen receptors, the primary mediators of estrogen signaling in vertebrates . This property places Tschimgin among other phytoestrogens that are assumed to affect the endocrine system of animal species similarly to synthetic endocrine disruptors. The estrogenic activity of Tschimgin has been established through experimental evidence, including reporter gene assays that measure transcriptional activation of estrogen-responsive elements . These studies provide a scientific basis for understanding the potential biological effects of Tschimgin exposure in various physiological contexts.

Interaction with Estrogen Receptors

The molecular mechanism of Tschimgin's activity involves direct interaction with estrogen receptors, particularly estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) . Scientific research utilizing estrogen response element (ERE)-luciferase reporter assays has revealed that Tschimgin functions as an agonist for both ERα and ERβ . This dual receptor activity distinguishes Tschimgin from some related compounds that show receptor subtype selectivity. For instance, while ferutinine acts as an agonist for ERα and an agonist/antagonist for ERβ, and tschimganidine functions only as an ERα agonist, Tschimgin activates both receptor subtypes . The ability to activate both receptor subtypes suggests that Tschimgin may elicit a broader range of estrogenic effects compared to compounds with more selective receptor profiles. The molecular basis for this receptor binding likely involves specific interactions between functional groups on the Tschimgin molecule and amino acid residues within the ligand-binding domains of the estrogen receptors.

Comparison with Other Phytoestrogens

In comparative studies with other phytoestrogens, Tschimgin shows distinct properties regarding receptor selectivity and activation potential. Research investigating 19 different phytochemicals for their effects on estrogen receptors positioned Tschimgin among a select group of compounds with defined receptor activities . While many phytoestrogens show preferential binding to one estrogen receptor subtype over another, Tschimgin's ability to act as an agonist for both ERα and ERβ places it in a category of non-selective estrogen receptor agonists . This contrasts with compounds like ferutinine, which showed higher binding affinities than tamoxifen (a selective estrogen receptor modulator used in breast cancer treatment) for both estrogen receptors but displayed mixed agonist/antagonist activity depending on the receptor subtype . These comparative findings help place Tschimgin within the broader context of phytoestrogens and provide insights into structure-activity relationships among naturally occurring estrogenic compounds.

Research Findings and Applications

Experimental Studies

Scientific investigations into Tschimgin have utilized various experimental approaches to characterize its properties and activities. One key experimental method employed in studying Tschimgin's estrogenic effects is the ERE-luciferase reporter assay, which measures the activation of gene expression mediated by estrogen receptors upon binding to ligands . This technique has been instrumental in determining that Tschimgin functions as an agonist for both ERα and ERβ subtypes of estrogen receptors . Additional experimental approaches have included competitive binding assays to assess receptor binding affinities, co-transfection studies with various coactivators to examine transcriptional effects, and GST pull-down assays to investigate protein-protein interactions influenced by ligand binding . These diverse experimental approaches provide complementary lines of evidence regarding Tschimgin's biological activity, strengthening the scientific understanding of its mechanisms and potential applications.

Analytical Characterization

Spectroscopic and Structural Data

PropertyValueReference
CAS Number38970-50-2
Molecular FormulaC17H22O3
Molecular Weight274.35 g/mol
IUPAC Name[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 4-hydroxybenzoate
SynonymsTschimgine
XLogP3-AA4.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Chemical ClassificationMonoterpenoid, Phytoestrogen
Biological ActivityEstrogen receptor agonist (ERα and ERβ)
Natural SourcePlants of the Umbelliferae (Apiaceae) family

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